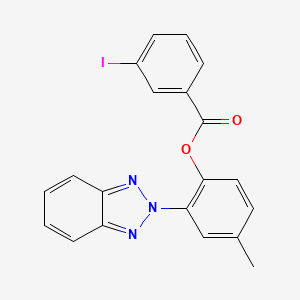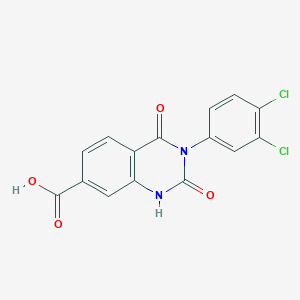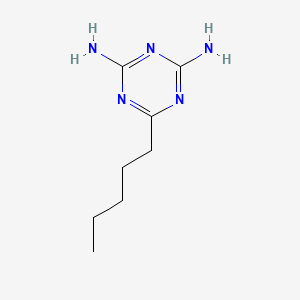![molecular formula C27H18N6O B10862903 4-[14-(3-Pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]aniline](/img/structure/B10862903.png)
4-[14-(3-Pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a complex structure, combining a pyrazolo[3,4-d]pyrimidine scaffold with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety.
- It belongs to the class of CDK2 (cyclin-dependent kinase 2) inhibitors, which are promising targets for cancer treatment due to their selective action against tumor cells .
Preparation Methods
Synthetic Routes: The synthesis involves several steps, including the formation of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine cores.
Reaction Conditions: Specific reaction conditions and reagents are used to assemble the compound.
Industrial Production: While industrial-scale production methods are not widely reported, research labs typically prepare these compounds through multi-step synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents such as acids, bases, and catalysts play a crucial role in these transformations.
Major Products: The specific products formed depend on the reaction conditions. Isolation and characterization of intermediates are essential for understanding the reaction pathways.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential modifications.
Biology: Investigating its impact on cell growth, proliferation, and apoptosis.
Medicine: Potential as an anticancer agent, especially against CDK2-overexpressing cells.
Industry: Limited applications due to its specialized nature, but it may inspire new drug development.
Mechanism of Action
Targets: The compound likely inhibits CDK2, disrupting cell cycle progression.
Pathways: It may affect cell cycle checkpoints, leading to cell death or growth arrest.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other CDK2 inhibitors.
Similar Compounds: While I don’t have a specific list, exploring related structures (e.g., other pyrazolo derivatives) can provide context.
Properties
Molecular Formula |
C27H18N6O |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-(2-pyridin-3-yl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaen-6-yl)aniline |
InChI |
InChI=1S/C27H18N6O/c28-19-10-7-17(8-11-19)25-31-26-23-22(18-5-3-13-29-14-18)21-12-9-16-4-1-2-6-20(16)24(21)34-27(23)30-15-33(26)32-25/h1-15,22H,28H2 |
InChI Key |
OGHVMXJJDSJQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C(C3C5=CN=CC=C5)C6=NC(=NN6C=N4)C7=CC=C(C=C7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-4-({[2-(4-fluorophenyl)ethyl]amino}methylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862838.png)
![1,3-diethyl-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B10862840.png)
![2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid](/img/structure/B10862844.png)


![5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate](/img/structure/B10862865.png)
![1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B10862880.png)
![2-[1-(3-cycloheptyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10862892.png)
![11-(2,6-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862900.png)
![(4E,4'E)-4,4'-{(2-hydroxypropane-1,3-diyl)bis[imino(E)methylylidene]}bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B10862902.png)
![N-[4-({4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide](/img/structure/B10862905.png)
![(E)-N-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-phenylmethanimine](/img/structure/B10862907.png)
![4-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10862920.png)
